molecular formula C20H21Cl2N3O3 B4427726 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide

Cat. No. B4427726
M. Wt: 422.3 g/mol
InChI Key: UFTITICXIHIVKQ-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell growth and proliferation. This compound is a reversible inhibitor, meaning that its effects on EGFR activity are reversible upon removal of the drug.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on EGFR activity, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of EGFR, meaning that it does not affect other tyrosine kinases or signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its reversible inhibition of EGFR activity means that its effects may not be long-lasting.

Future Directions

There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide. One area of interest is the development of new cancer therapies that target EGFR using this compound as a lead compound. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors such as this compound. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies to enhance its anti-tumor effects. Finally, there is potential for the development of more potent and selective inhibitors of EGFR based on the structure of this compound.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide has been widely used in scientific research to investigate the role of EGFR in cancer and to develop new cancer therapies. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been used to study the downstream signaling pathways of EGFR and to identify potential biomarkers for cancer diagnosis and treatment.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c1-13(26)24-7-9-25(10-8-24)18-5-4-15(12-16(18)21)23-20(27)14-3-6-19(28-2)17(22)11-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTITICXIHIVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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